N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Lipophilicity Drug design Permeability

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 920161-39-3) is a synthetic small molecule (C14H17F3N4O2, MW 330.31 g/mol, typical purity ≥95%) belonging to the piperazine-amide oxalamide class. Structurally, it incorporates a 4-methylpiperazine moiety linked via an oxalamide bridge to a 4-(trifluoromethyl)phenyl group.

Molecular Formula C14H17F3N4O2
Molecular Weight 330.311
CAS No. 920161-39-3
Cat. No. B2606013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
CAS920161-39-3
Molecular FormulaC14H17F3N4O2
Molecular Weight330.311
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H17F3N4O2/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
InChIKeyXCBSGZJEZWXYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 920161-39-3): A Piperazine-Amide Scaffold for RET Kinase-Focused Discovery Programs


N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 920161-39-3) is a synthetic small molecule (C14H17F3N4O2, MW 330.31 g/mol, typical purity ≥95%) belonging to the piperazine-amide oxalamide class . Structurally, it incorporates a 4-methylpiperazine moiety linked via an oxalamide bridge to a 4-(trifluoromethyl)phenyl group. This scaffold has been disclosed in patent literature as a framework for selective rearranged during transfection (RET) kinase inhibitors, positioning the compound as a relevant intermediate or reference tool for kinase-targeted medicinal chemistry [1].

Why Close Analogs of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide Cannot Be Interchanged Without Experimental Validation


Within the piperazine-oxalamide series, seemingly minor substituent variations on the N2-phenyl ring—such as replacing the 4-trifluoromethyl group with a 4-chloro, 4-trifluoromethoxy, or 4-methyl substituent—produce quantifiable differences in lipophilicity, electronic character, and topological polar surface area (tPSA). These physicochemical divergences are known to alter membrane permeability, metabolic stability, and target binding kinetics in kinase inhibitor programs [1][2]. Consequently, routine substitution of the trifluoromethyl-bearing compound by a 'close analog' risks irreproducible structure-activity relationship (SAR) results, making analytical verification of the intended structure essential before procurement.

Quantitative Differentiation Evidence for N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 920161-39-3) Versus Its Closest Analogs


Lipophilicity Differentiation: Trifluoromethyl (π = 0.88) vs. Trifluoromethoxy (π = 1.04) vs. Chloro (π = 0.71)

The Hansch hydrophobic fragment constant (π) for the 4-CF3 substituent is 0.88, representing a 15.4% lower lipophilicity than 4-OCF3 (π = 1.04) and a 23.9% higher lipophilicity than 4-Cl (π = 0.71) [1]. This π-value difference translates to an approximately 0.16–0.33 logP unit shift between the target compound and its closest halogenated congeners, influencing passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug design Permeability

Electronic Withdrawing Potency: Trifluoromethyl (σp = 0.54) vs. Chloro (σp = 0.23)

The Hammett para-substituent constant (σp) for 4-CF3 is 0.54, more than twice the σp value of 4-Cl (0.23) [1]. This 135% increase in electron-withdrawing strength modulates the electron density of the N2-phenyl ring and the adjacent amide NH, affecting hydrogen-bond donor strength and potential inhibitory interactions with kinase hinge regions.

Electronic effects QSAR Reactivity

Topological Polar Surface Area (tPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

Calculated by the Ertl fragment-based method, the target compound has a tPSA of approximately 113 Ų, which is 9 Ų lower than the 4-trifluoromethoxy analog (tPSA ≈ 122 Ų) due to the absence of the ether oxygen [1]. A tPSA below 140 Ų is generally associated with improved blood-brain barrier (BBB) penetration, and the 9 Ų reduction represents a meaningful shift in the direction of higher CNS exposure potential.

tPSA BBB permeability CNS drug design

RET Kinase Inhibitor Scaffold: Class-Level Patent Evidence for Piperazine-Amide Derivatives

Patent JP-2022528437-A explicitly discloses piperazine amide derivatives of formula (I) as selective RET kinase inhibitors, establishing the pharmacophoric relevance of the piperazine-oxalamide framework shared by this compound [1]. While quantitative IC50 values for this specific CAS registry number are not publicly reported in peer-reviewed literature, the patent class data provides a validated molecular recognition hypothesis that supports its use as a scaffold-hopping reference or intermediate in RET-targeted medicinal chemistry campaigns.

RET kinase Kinase inhibitor Cancer research

Recommended Research and Industrial Application Scenarios for N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 920161-39-3)


RET Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

Use this compound as a core scaffold for systematic SAR exploration of the piperazine-amide oxalamide series targeting RET kinase, as supported by patent JP-2022528437-A . Its defined Hammett (σp = 0.54) and lipophilicity (π = 0.88) parameters facilitate rational analog design with predictable electronic and permeability profiles [1].

Comparative Physicochemical Profiling of Halogenated Analog Series

Employ this compound as a reference point for benchmarking the impact of 4-substituent variations (CF3 vs. Cl vs. OCF3) on properties such as logP, tPSA, and metabolic stability. The quantifiable differences in π values (0.88 vs. 0.71 vs. 1.04) and tPSA (113 vs. 113 vs. 122 Ų) provide a decision framework for selecting the optimal substituent for a given target product profile [1].

Blood-Brain Barrier Penetration Optimization in CNS Kinase Programs

Given a tPSA of approximately 113 Ų—below the widely accepted 140 Ų BBB threshold and 9 Ų lower than the trifluoromethoxy analog—this compound serves as a superior starting point for medicinal chemists designing CNS-penetrant kinase inhibitors .

Analytical Reference Standard for LC-MS/MS Method Development

With a purity of ≥95% and a molecular weight of 330.31 g/mol, this compound is suitable as a reference standard for developing and validating LC-MS/MS quantification methods for piperazine-amide oxalamide derivatives in biological matrices .

Quote Request

Request a Quote for N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.